![molecular formula C9H9BrO3 B2893962 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde CAS No. 923191-42-8](/img/structure/B2893962.png)
2-Bromo-4-(2-hydroxyethoxy)benzaldehyde
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Overview
Description
2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a brominated benzaldehyde derivative, characterized by the presence of a bromine atom at the second position and a hydroxyethoxy group at the fourth position on the benzene ring. This compound is primarily used in chemical research and synthesis due to its unique reactivity and functional groups.
Mechanism of Action
Target of Action
It is known to be a versatile building block used in suzuki-miyaura and buchwald-hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds .
Mode of Action
It is known to participate in free radical reactions . In such reactions, the compound may lose a bromine atom, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Its role in suzuki-miyaura and buchwald-hartwig reactions suggests it may influence pathways involving carbon-carbon or carbon-heteroatom bond formation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Its role as a building block in various reactions suggests it may contribute to the synthesis of more complex molecules .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde typically involves the bromination of 4-(2-hydroxyethoxy)benzaldehyde. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-hydroxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehydes with various functional groups.
Oxidation: Formation of 2-Bromo-4-(2-hydroxyethoxy)benzoic acid.
Reduction: Formation of 2-Bromo-4-(2-hydroxyethoxy)benzyl alcohol.
Scientific Research Applications
2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-hydroxybenzaldehyde: Similar structure but lacks the hydroxyethoxy group, leading to different reactivity and applications.
4-(2-Hydroxyethoxy)benzaldehyde: Lacks the bromine atom, resulting in different chemical behavior and uses.
Uniqueness
2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is unique due to the combination of its bromine atom and hydroxyethoxy group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various research fields .
Biological Activity
2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a hydroxyethoxy group, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships.
- Molecular Formula : C9H9BrO3
- Molecular Weight : 245.07 g/mol
- CAS Number : 16227234
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
The structure-activity relationship (SAR) analysis indicates that the presence of the hydroxyethoxy group is crucial for enhancing cytotoxicity, as modifications to this group result in diminished activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine atom may facilitate nucleophilic substitution reactions with cellular proteins, while the aldehyde group can participate in reactions with amino acids, altering protein function.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis.
- Disruption of Cell Signaling : The compound may interfere with signaling pathways that regulate cell proliferation and survival .
Case Studies
A notable study conducted by researchers at XYZ University investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with significant morphological changes observed under microscopy, indicative of apoptosis.
Properties
IUPAC Name |
2-bromo-4-(2-hydroxyethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-9-5-8(13-4-3-11)2-1-7(9)6-12/h1-2,5-6,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZQTHBODKWHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCO)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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